1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound that is structurally related to several bioactive molecules and has been the subject of various synthetic and analytical studies. It is a derivative of pyrrolopyridine, a fused heterocyclic compound that is known for its presence in various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives has been explored in several studies. For instance, a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones has been reported, leading to the formation of new derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Additionally, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showcasing the versatility of pyrrolopyridine scaffolds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been investigated using various spectroscopic and computational methods. For example, the potential energy surface of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, a related compound, was studied using ab initio Hartree-Fock calculations, revealing insights into its conformational stability and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrrolopyridine derivatives participate in a variety of chemical reactions. The functionalization reactions of related compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, have been studied, demonstrating the reactivity of these compounds towards nucleophiles like 2,3-diaminopyridine . Moreover, the synthesis of 5-substituted 1H-pyrrolo[3,2-b]pyridines involved a copper iodide catalyzed cyclization, indicating the potential of pyrrolopyridines to undergo cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For instance, the influence of substitution patterns on the anti-secretory activity, lipophilicity, and pKa value of 1H-pyrrolo[3,2-b]pyridines has been established, highlighting the importance of structural features on the biological activity of these compounds . Additionally, the structural characterization of 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid revealed similarities to the natural plant growth hormone indole-3-acetic acid, suggesting potential applications in auxin physiology .
Scientific Research Applications
Antibacterial Activity
A study by Toja et al. (1986) synthesized a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acids, finding one compound with notable in vitro antibacterial activity. This research highlights the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in developing new antibacterial agents (Toja et al., 1986).
Synthetic Routes and Derivatives
Brodrick and Wibberley (1975) explored novel synthetic routes for creating various 1H-pyrrolo[2,3-b]pyridine derivatives. Their research opens up new possibilities for the synthesis and functionalization of this compound (Brodrick & Wibberley, 1975).
Catalytic Applications in Organic Synthesis
Suresh et al. (2013) demonstrated the use of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This application is significant in the field of organic synthesis, offering new avenues for creating complex organic compounds (Suresh et al., 2013).
Functionalization Reactions
Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine, showcasing its potential in creating diverse chemical structures (Yıldırım et al., 2005).
Applications in Agrochemicals and Functional Materials
Minakata, Itoh, Komatsu, and Ohshiro (1992) focused on the functionalization of 1H-pyrrolo[2,3-b]pyridine for applications in agrochemicals and functional materials. Their work shows the adaptability of this compound in various industrial applications (Minakata et al., 1992).
Molecular Probing in Auxin Physiology
Antolić, Kojić-Prodić, and Magnus (2000) used 1H-pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe in auxin physiology, providing insights into plant growth mechanisms (Antolić et al., 2000).
Pharmaceutical Research
Vadukoot et al. (2020) studied 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) inhibitors, demonstrating its significance in pharmaceutical research, particularly in CNS diseases (Vadukoot et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRZBGFYBCTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428006 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid | |
CAS RN |
136818-50-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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